

# An In-depth Technical Guide to the Natamycin Biosynthesis Pathway in Streptomyces Species

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## Abstract

**Natamycin**, a polyene macrolide antibiotic, is a commercially significant secondary metabolite produced by several species of the soil bacterium *Streptomyces*. It is widely utilized as a natural food preservative and in the treatment of fungal infections. This technical guide provides a comprehensive overview of the **natamycin** biosynthesis pathway, detailing the genetic architecture of the biosynthetic gene cluster, the enzymatic steps involved in its synthesis, and the intricate regulatory networks that govern its production. This document synthesizes current knowledge, presenting quantitative data on **natamycin** production, detailed experimental protocols for key research methodologies, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in the field.

## Introduction

**Natamycin**, also known as pimaricin, is a potent antifungal agent effective against a broad spectrum of yeasts and molds.[1] It is produced through submerged aerobic fermentation by various *Streptomyces* species, most notably *Streptomyces natalensis*, *Streptomyces chattanoogensis*, *Streptomyces gilvosporeus*, and *Streptomyces lydicus*. [2] Its mode of action involves binding to ergosterol, a key component of fungal cell membranes, which leads to altered membrane permeability and ultimately cell death.[2] The biosynthesis of **natamycin** is a complex process orchestrated by a large polyketide synthase (PKS) system and a series of

tailoring enzymes, all encoded within a dedicated biosynthetic gene cluster (BGC).

Understanding this pathway is crucial for strain improvement, yield optimization, and the potential for biosynthetic engineering to create novel derivatives with enhanced properties.

## The Natamycin Biosynthetic Gene Cluster

The genetic blueprint for **natamycin** biosynthesis is located in a contiguous set of genes known as the **natamycin** (or pimaricin, pim) biosynthetic gene cluster. The organization of this cluster is highly conserved across different producer strains.<sup>[3]</sup> The core of the cluster comprises genes encoding Type I polyketide synthases (PKSs), which are large, modular enzymes responsible for assembling the polyketide backbone of **natamycin** from simple carboxylic acid precursors.<sup>[4]</sup> Following the synthesis of the polyketide chain, a series of post-PKS modifications, including oxidation, glycosylation, and epoxidation, are carried out by tailoring enzymes to yield the final bioactive molecule.

Below is a table detailing the genes and their putative functions within the **natamycin** biosynthetic gene cluster of *Streptomyces natalensis*.

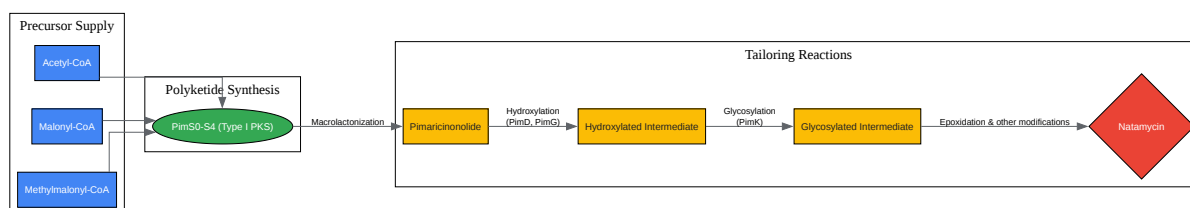
Gene	Proposed Function
pimS0	Polyketide Synthase (Loading module)
pimS1	Polyketide Synthase (Modules 1-4)
pimS2	Polyketide Synthase (Modules 5-8)
pimS3	Polyketide Synthase (Modules 9-12)
pimS4	Polyketide Synthase (Module 13 and Thioesterase domain)
pimA	ABC transporter (efflux pump)
pimB	ABC transporter (efflux pump)
pimC	GDP-mannose 4,6-dehydratase
pimD	P450 monooxygenase
pimE	Cholesterol oxidase
pimF	Ferredoxin
pimG	P450 monooxygenase
pimH	ABC transporter
pimI	Thioesterase
pimJ	Acyl-CoA dehydrogenase
pimK	Mycosamine transferase
pimM	PAS-LuxR family transcriptional regulator
pimR	SARP-family transcriptional regulator

## The Natamycin Biosynthesis Pathway

The biosynthesis of **natamycin** can be conceptually divided into three main stages: initiation, elongation, and termination/tailoring.

- **Initiation and Elongation:** The process begins with the loading of an acetyl-CoA starter unit and subsequent chain elongation with malonyl-CoA and methylmalonyl-CoA extender units by the modular Type I PKSs (pimS0-S4). These precursors are derived from central carbon metabolism.
- **Polyketide Chain Release and Macrolactonization:** Upon completion of the polyketide chain, the thioesterase domain of PimS4 catalyzes its release and intramolecular cyclization to form the macrolactone ring of the **natamycin** aglycone, pimaricinonolide.
- **Post-PKS Tailoring Reactions:** The pimaricinonolide intermediate undergoes a series of modifications by tailoring enzymes to become the final **natamycin** molecule. These steps include:
  - Hydroxylation reactions catalyzed by P450 monooxygenases (e.g., PimD, PimG).
  - Attachment of a mycosamine sugar moiety, synthesized by enzymes like PimC, by the glycosyltransferase PimK.
  - Epoxidation of the polyene chain.

The following diagram illustrates the core biosynthetic pathway of **natamycin**.



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Core steps in the biosynthesis of **natamycin**.

## Regulation of Natamycin Biosynthesis

The production of **natamycin** is tightly regulated at the transcriptional level, involving a hierarchical network of regulatory proteins that respond to various physiological and environmental signals.

### 4.1. Cluster-Situated Regulators:

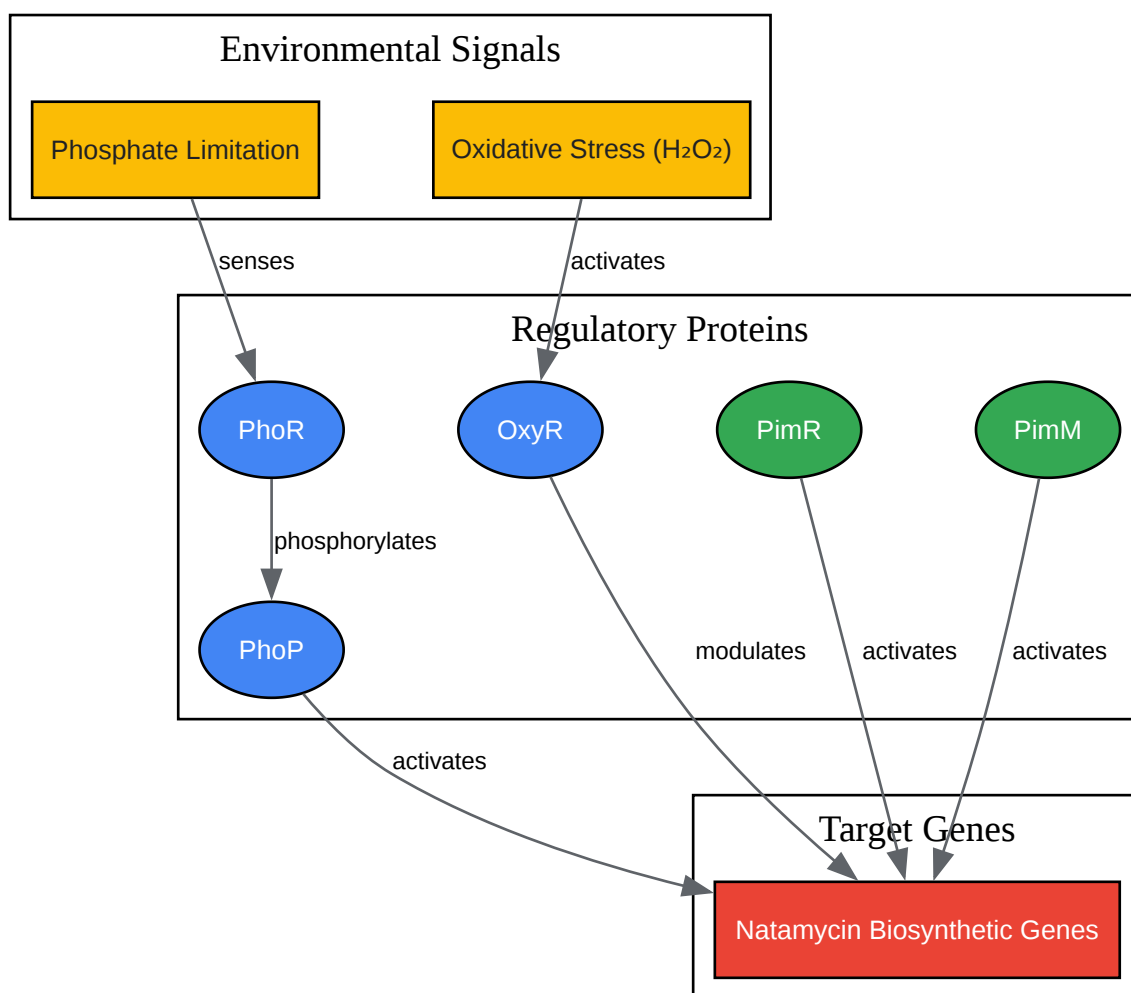
The **natamycin** BGC contains its own regulatory genes, primarily *pimM* and *pimR* in *S. natalensis*. *PimR* is a *Streptomyces* antibiotic regulatory protein (SARP) that acts as a positive regulator, essential for the transcription of the entire *pim* gene cluster. *PimM*, a PAS-LuxR family regulator, also plays a crucial role in activating the biosynthetic genes.

### 4.2. Global Regulatory Networks:

The biosynthesis of **natamycin** is also influenced by global regulatory systems that respond to nutrient availability and cellular stress.

- **Phosphate Limitation:** The two-component system PhoR-PhoP is a key regulator that senses inorganic phosphate levels. Under phosphate-limiting conditions, the sensor kinase PhoR phosphorylates the response regulator PhoP, which in turn activates the expression of the **natamycin** biosynthetic genes.
- **Oxidative Stress:** There is growing evidence that **natamycin** biosynthesis is linked to the cellular response to oxidative stress. The cholesterol oxidase *PimE*, encoded within the gene cluster, is thought to generate hydrogen peroxide ( $H_2O_2$ ). This  $H_2O_2$  can then be sensed by the global regulator OxyR, which in turn modulates the expression of **natamycin** biosynthetic genes.

The following diagram depicts the regulatory cascade controlling **natamycin** biosynthesis.



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Regulatory cascade of **natamycin** biosynthesis.

## Quantitative Data on Natamycin Production

The yield of **natamycin** can be significantly influenced by fermentation conditions and genetic manipulation of the producer strains. The following tables summarize some of the reported quantitative data.

Table 1: **Natamycin** Production in Wild-Type and Mutant Streptomyces Strains

Strain	Modification	Natamycin Titer (g/L)	Reference
S. natalensis HW-2	Wild-type	~0.96	
S. natalensis LY08	ilvE overexpression	1.53	
S. natalensis LY08	ilvE overexpression + 0.7 g/L L-Valine	2.02	
S. chattanoogensis L10	Wild-type	~2.23	
S. chattanoogensis sHJ003	Phosphoribosyltransferase gene modification	3.12	
S. gilvosporeus ATCC 13326	Wild-type	~0.85	
S. gilvosporeus AG-2	Mutagenesis	1.53	
S. gilvosporeus AG-glnR	glnR overexpression in AG-2	1.85 (shake flask), 11.50 (5L fermenter)	
S. gilvosporeus GR2-P3	phoP and phoR co-expression	12.2	

Table 2: Effect of Precursor Feeding on **Natamycin** Production in *S. natalensis*

Precursor Added	Concentration	Natamycin Titer (g/L)	Fold Increase	Reference
None (Control)	-	~0.96	-	
L-Valine	0.5 g/L	1.82	1.90	
Acetic acid + Propionic acid (7:1)	2 g/L	3.0	~2.5	
Propanol	0.2%	10.38	-	

## Experimental Protocols

### 6.1. Gene Inactivation in Streptomyces via Homologous Recombination

This protocol provides a general workflow for targeted gene deletion in Streptomyces, a common technique for elucidating gene function in the **natamycin** biosynthesis pathway.

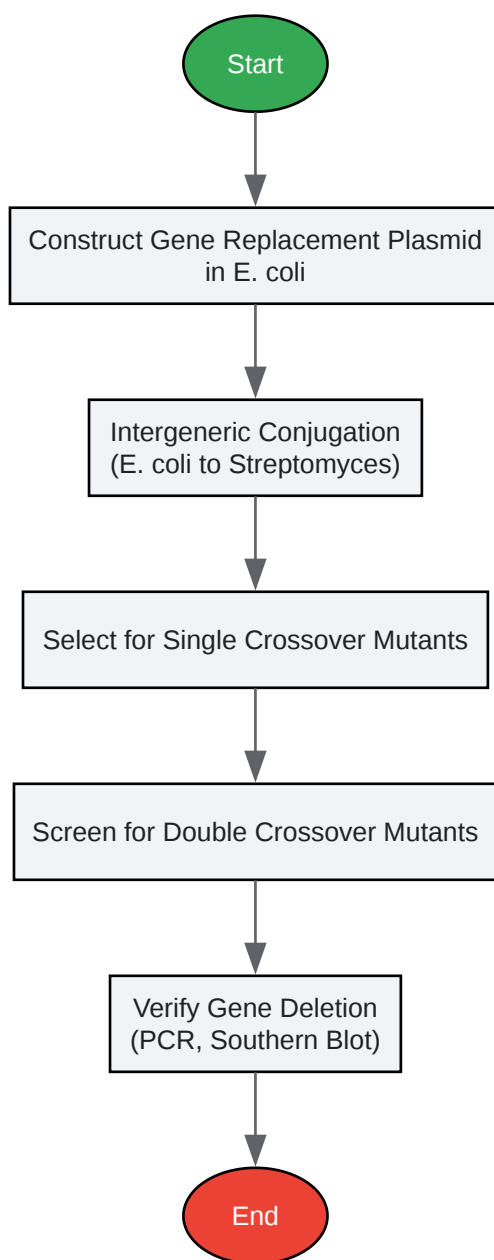
- Construction of the Gene Replacement Plasmid:
  - Amplify the upstream and downstream flanking regions (typically 1.5-2 kb each) of the target gene from Streptomyces genomic DNA using high-fidelity PCR.
  - Clone the amplified flanking regions into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces (a "suicide" vector). The flanking regions should be cloned on either side of a selectable marker cassette (e.g., an apramycin resistance gene).
  - The final construct should contain the upstream flank, the resistance cassette, and the downstream flank in the correct orientation.
  - Verify the sequence of the final plasmid.
- Intergeneric Conjugation:
  - Transform the gene replacement plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).
  - Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.
  - Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar) for conjugation.
  - Incubate the plates to allow for plasmid transfer.
- Selection of Single Crossover Mutants:
  - Overlay the conjugation plates with a selective agent that inhibits the growth of the E. coli donor and selects for Streptomyces exconjugants that have integrated the plasmid into



their chromosome via a single homologous recombination event.

- Isolate and purify the resulting colonies.
- Selection of Double Crossover Mutants:
  - Propagate the single crossover mutants on non-selective media to facilitate a second homologous recombination event, which will result in the excision of the plasmid and the replacement of the target gene with the resistance cassette.
  - Screen for colonies that have lost the vector-associated resistance marker (if applicable) and have the desired gene replacement. This can be done by replica plating.
- Verification of Gene Deletion:
  - Confirm the gene deletion in the putative double crossover mutants by PCR using primers that anneal outside the flanking regions used for the construct.
  - Further confirmation can be obtained by Southern blot analysis or whole-genome sequencing.

The following diagram illustrates the experimental workflow for gene inactivation.



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Workflow for gene inactivation in *Streptomyces*.

## 6.2. HPLC Analysis of **Natamycin** from Fermentation Broth

This protocol outlines a standard method for the extraction and quantification of **natamycin** from *Streptomyces* fermentation cultures using High-Performance Liquid Chromatography (HPLC).

- Sample Preparation and Extraction:
  - Collect a known volume of the fermentation broth.
  - Add an equal volume of methanol to the broth to precipitate proteins and extract **natamycin**.
  - Vortex the mixture vigorously for 1-2 minutes.
  - Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet cell debris and precipitated proteins.
  - Carefully collect the supernatant.
  - Filter the supernatant through a 0.22  $\mu$ m syringe filter into an HPLC vial.
- HPLC Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m particle size).
  - Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:40:5 v/v/v). The exact ratio may need to be optimized.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detector at 304 nm.
  - Injection Volume: 20  $\mu$ L.
  - Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
- Quantification:
  - Prepare a series of standard solutions of **natamycin** of known concentrations in the mobile phase.
  - Inject the standard solutions to generate a calibration curve of peak area versus concentration.

- Inject the prepared sample extract.
- Determine the concentration of **natamycin** in the sample by comparing its peak area to the calibration curve.

## Conclusion

The biosynthesis of **natamycin** in *Streptomyces* is a multifaceted process involving a well-defined gene cluster and a sophisticated regulatory network. This guide has provided a detailed overview of the core biosynthetic pathway, from the precursor supply to the final tailored molecule. The compilation of quantitative data highlights the potential for significant yield improvement through both fermentation optimization and genetic engineering. The provided experimental protocols serve as a practical resource for researchers aiming to further investigate and manipulate this important biosynthetic pathway. Future research will likely focus on elucidating the finer details of the regulatory mechanisms, exploring the functions of uncharacterized genes within the cluster, and leveraging synthetic biology approaches to engineer novel **natamycin** analogs with improved therapeutic or industrial properties.

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